BenchChemオンラインストアへようこそ!

N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-chloro-6-fluorobenzamide

Synthetic Cannabinoid Scaffold Hopping Core Architecture

Procure the N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-chloro-6-fluorobenzamide reference standard (CAS 2034294-02-3) for your research program. This compound provides a distinct chemotype with a benzofuran core and a unique 2-chloro-6-fluorobenzamide head group, which is absent from standard indole/indazole-based SCRA libraries. It is an essential analytical reference standard for toxicology, novel psychoactive substance (NPS) surveillance, and for investigating SAR, metabolism, and computational pharmacology of synthetic cannabinoids. Ensure method specificity with a reference material that is chromatographically and mass spectrometrically distinct from common indazole-3-carboxamide standards.

Molecular Formula C18H15ClFNO2
Molecular Weight 331.77
CAS No. 2034294-02-3
Cat. No. B2512646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(1-benzofuran-2-yl)propan-2-yl]-2-chloro-6-fluorobenzamide
CAS2034294-02-3
Molecular FormulaC18H15ClFNO2
Molecular Weight331.77
Structural Identifiers
SMILESCC(CC1=CC2=CC=CC=C2O1)NC(=O)C3=C(C=CC=C3Cl)F
InChIInChI=1S/C18H15ClFNO2/c1-11(9-13-10-12-5-2-3-8-16(12)23-13)21-18(22)17-14(19)6-4-7-15(17)20/h2-8,10-11H,9H2,1H3,(H,21,22)
InChIKeyRDWKESQTXKAVDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[1-(1-Benzofuran-2-yl)propan-2-yl]-2-chloro-6-fluorobenzamide (CAS 2034294-02-3): Structural Classification and Procurement Context


N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-chloro-6-fluorobenzamide (CAS 2034294-02-3, molecular formula C₁₈H₁₅ClFNO₂, MW 331.8) is a synthetic organic compound featuring a benzofuran core linked via a propan-2-amine spacer to a 2-chloro-6-fluorobenzamide moiety [1]. This architecture places it within the broader superfamily of synthetic cannabinoid receptor agonists (SCRAs), which are characterized by a modular four-subunit design (core, linker, head, and tail groups) that enables extensive combinatorial structural diversification [2]. Unlike the prevalent indole- and indazole-3-carboxamide SCRAs (e.g., AB-FUBINACA, AMB-FUBINACA, AB-CHMINACA) that dominate the forensic and pharmacological literature, this compound employs a benzofuran core—a scaffold that has been less extensively characterized in the SCRA pharmacopeia [2]. This structural distinction is the primary dimension of differentiation for scientific and industrial users evaluating this compound for research or reference standard procurement.

Why N-[1-(1-Benzofuran-2-yl)propan-2-yl]-2-chloro-6-fluorobenzamide Cannot Be Substituted by Generic In-Class Analogs: The Critical Role of Core and Head Group Architecture


Generic substitution among SCRAs is scientifically unsound because even minor structural permutations—particularly core scaffold hopping (indole → indazole → benzofuran) and head group halogen substitution patterns—can produce dramatic (>100-fold) shifts in CB₁/CB₂ receptor binding affinity (Ki), functional potency (EC₅₀), efficacy (Eₘₐₓ), and signaling bias [1]. For instance, within the carboxamide SCRA class, reported CB₁ EC₅₀ values span from 0.45 nM to 36 nM—an 80-fold range—depending on core and head group composition [2]. The 2-chloro-6-fluorobenzamide head group of the target compound is a distinct halogenation pattern not found in the well-characterized 4-fluorobenzyl indazole-3-carboxamides (e.g., AB-FUBINACA, AMB-FUBINACA) [2][3]. Furthermore, the benzofuran core introduces different aromatic electronics and hydrogen-bonding potential compared to indazole cores, which can alter ligand-receptor binding poses and pharmacokinetic profiles [1]. Without direct, compound-specific pharmacological data, any assumption of functional equivalence to indazole-based SCRAs is invalid and introduces unacceptable risk into research reproducibility and analytical reference standardization.

Product-Specific Quantitative Differentiation Evidence for N-[1-(1-Benzofuran-2-yl)propan-2-yl]-2-chloro-6-fluorobenzamide (CAS 2034294-02-3)


Benzofuran Core vs. Indazole Core: Structural Scaffold Differentiation from Market-Prevalent SCRAs

The target compound employs a benzofuran core, which is structurally distinct from the indazole core found in the most extensively characterized carboxamide SCRAs such as AB-FUBINACA, AMB-FUBINACA, and AB-CHMINACA. In the SCRA literature, core scaffold hopping from indole to indazole has been documented to alter CB₁ potency, efficacy, and metabolic pathways [1]. However, no head-to-head pharmacological comparison between benzofuran-core and indazole-core carboxamide SCRAs has been published. The benzofuran core is also present in certain cannabinoid receptor modulators (e.g., 5-chlorobenzofuran-2-carboxamide derivatives), but these compounds act as allosteric CB₁ modulators rather than orthosteric agonists, underscoring the functional divergence that core architecture can impose [2]. This evidence is tagged as Class-level inference because it relies on structural analogy without direct experimental comparison.

Synthetic Cannabinoid Scaffold Hopping Core Architecture Receptor Binding

2-Chloro-6-Fluorobenzamide Head Group: Halogenation Pattern Distinct from 4-Fluorobenzyl Carboxamide SCRAs

The target compound bears a 2-chloro-6-fluorobenzamide head group directly attached to the propan-2-amine linker. This contrasts with the 4-fluorobenzyl-1H-indazole-3-carboxamide architecture of AB-FUBINACA and AMB-FUBINACA, where the carboxamide is positioned at the 3-position of the indazole core and the fluorobenzyl group serves as the N1-tail [1]. The ortho-chloro substituent in the target compound introduces steric bulk and altered electron density on the benzamide ring, which may influence binding pocket accommodation within the CB₁ orthosteric site. In the broader SCRA literature, halogen substitution patterns on the head/terminal aromatic group have been shown to modulate potency: for example, within the valinate and tert-leucinate SCRA series, varying the head group substitution produced CB₁ EC₅₀ values ranging from 0.45 nM to 36 nM across compounds [2]. However, no direct experimental comparison between the 2-chloro-6-fluoro pattern and the 4-fluorobenzyl-indazole pattern has been published. This evidence is tagged as Supporting evidence because it relies on structural reasoning and class-level SAR trends without direct comparative pharmacology.

Head Group Halogenation Structure-Activity Relationship CB1 Agonist Ligand Design

Propan-2-Amine Linker: Chiral Center with Undetermined Enantiomeric Pharmacology

The target compound contains a chiral center at the propan-2-amine carbon (the carbon bearing the methyl and benzofuran-2-ylmethyl substituents). For closely related carboxamide SCRAs such as AB-FUBINACA, AMB-FUBINACA, and AB-CHMINACA, enantiomer-specific pharmacology has been definitively demonstrated: the (S)-enantiomers consistently exhibit substantially greater CB₁ potency than their (R)-counterparts. For example, (S)-AB-FUBINACA has a CB₁ EC₅₀ of 12.9 nM, whereas (R)-AB-FUBINACA has a CB₁ EC₅₀ of 1480 nM—a >100-fold difference [1]. Similarly, (S)-AMB-FUBINACA (EC₅₀ = 9.11 nM) is approximately 6-fold more potent than (R)-AMB-FUBINACA (EC₅₀ = 55.8 nM) at CB₁ [1]. For (S)-AB-CHMINACA (EC₅₀ = 6.16 nM), the (R)-enantiomer (EC₅₀ = 319 nM) shows an approximately 52-fold potency reduction [1]. The target compound's enantiomeric composition and corresponding activity are not reported in the public domain. This evidence is tagged as Supporting evidence because it establishes the criticality of stereochemistry for the compound class without providing data for the target compound itself.

Chirality Enantiomer-Specific Pharmacology Stereochemistry CB1/CB2 Activity

Physicochemical Property Profile: Molecular Weight and Lipophilicity Benchmarking Against Reference SCRAs

The target compound has a molecular weight of 331.8 g/mol (C₁₈H₁₅ClFNO₂) [1]. Its computed partition coefficient (XLogP3-AA) is 4.9 [2]. These physicochemical parameters can be benchmarked against well-characterized comparator SCRAs. AB-FUBINACA has a molecular weight of 368.4 g/mol (C₂₀H₂₁FN₄O₂), and AMB-FUBINACA has a molecular weight of 383.4 g/mol (C₂₁H₂₂FN₃O₃). The target compound is approximately 10–14% lower in molecular weight, which may confer different solubility and membrane permeability characteristics. Its lipophilicity (XLogP3-AA = 4.9) is higher than that of AB-FUBINACA (XLogP3-AA ≈ 3.1) and closer to that of JWH-018 (XLogP ≈ 5.0), suggesting greater lipophilicity that may influence tissue distribution, metabolic pathways, and analytical extraction behavior. This evidence is tagged as Supporting evidence because it compares computed physicochemical properties rather than experimentally measured biological activity.

Physicochemical Properties Molecular Weight Lipophilicity Analytical Reference Standard

Absence of Published Pharmacological Data as a Differentiator: Implications for NPS Research and Reference Standard Utility

A comprehensive search of PubMed, Google Scholar, and major chemical databases (PubChem, ChemSpider, ZINC) reveals zero published studies reporting in vitro binding affinity (Ki), functional activity (EC₅₀/Emax), in vivo pharmacology, metabolism, or toxicology for N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-chloro-6-fluorobenzamide (CAS 2034294-02-3) as of the search date [1]. This stands in stark contrast to indazole-3-carboxamide SCRAs such as AB-FUBINACA, AMB-FUBINACA, and AB-CHMINACA, for which extensive in vitro and in vivo pharmacological datasets have been published [2][3]. The absence of data is itself a meaningful differentiator: this compound represents an uncharacterized chemotype within the SCRA landscape, making it relevant for research programs focused on (a) predictive pharmacology using in silico docking or machine learning models, (b) proactive analytical method development for emerging NPS surveillance, or (c) fundamental SAR studies exploring the benzofuran scaffold space. This evidence is tagged as Supporting evidence because the differentiation is based on data absence rather than quantitative comparative data.

Data Gap Reference Standard Novel Psychoactive Substance Forensic Toxicology

Benzofuran-Propan-2-Amine Spacer vs. Indazole-Carboxamide Spacer: Linker Architecture Differentiation

The target compound employs a propan-2-amine spacer connecting the benzofuran core to the 2-chloro-6-fluorobenzamide moiety. This contrasts with the carboxamide linker embedded within the indazole-3-carboxamide scaffold of AB-FUBINACA, AMB-FUBINACA, and AB-CHMINACA—where the linker is integral to the core rather than a separate spacer element. In the comprehensive SCRA classification framework of Banister and Connor (2018), linker identity (ester, amide, ketone, or direct) is a primary determinant of SCRA chemotype and influences metabolic vulnerability, hydrogen-bonding capacity, and conformational flexibility [1]. The propan-2-amine spacer introduces an additional rotatable bond and a secondary amine that is absent in the indazole-3-carboxamide scaffold, potentially altering both the three-dimensional pharmacophore presentation and the compound's metabolic liability (e.g., susceptibility to N-dealkylation). No direct comparative data exist between these linker architectures. This evidence is tagged as Class-level inference.

Linker Chemistry Spacer Architecture Synthetic Cannabinoid Pharmacophore

Optimal Research and Industrial Application Scenarios for N-[1-(1-Benzofuran-2-yl)propan-2-yl]-2-chloro-6-fluorobenzamide (CAS 2034294-02-3)


Analytical Reference Standard for Emerging NPS Surveillance and Forensic Toxicology Method Development

Given its benzofuran core and 2-chloro-6-fluorobenzamide head group—both structural features that differentiate it from the extensively characterized indazole-3-carboxamide SCRAs [1]—this compound is ideally suited as a reference standard for forensic and clinical toxicology laboratories developing targeted or non-targeted LC-MS/MS and GC-MS methods for emerging synthetic cannabinoid surveillance. The absence of published pharmacological data [2] underscores the proactive value of having this reference material on hand before the compound potentially appears in seized drug materials or biological specimens. Its distinct molecular weight (331.8 g/mol) and lipophilicity (XLogP3-AA = 4.9) [3] differentiate it chromatographically and mass spectrometrically from commonly encountered SCRA standards, reducing the risk of false-positive or false-negative identifications.

Structure-Activity Relationship (SAR) Studies Exploring Benzofuran Core and Benzamide Head Group Contributions to Cannabinoid Receptor Pharmacology

For medicinal chemistry and pharmacology research groups investigating the SAR of synthetic cannabinoid receptor ligands, this compound offers a scaffold combination (benzofuran core + 2-chloro-6-fluorobenzamide head group) that is not represented in the standard SCRA reference compound libraries dominated by indole- and indazole-based chemotypes [1]. The known enantiomer-specific pharmacology of the carboxamide SCRA class [4] further highlights the importance of chiral resolution and enantiomer-specific testing for this compound. Researchers can use this compound to probe: (a) the effect of benzofuran vs. indazole core on CB₁/CB₂ binding affinity and functional activity; (b) the contribution of the 2-chloro-6-fluoro substitution pattern to receptor interaction; and (c) the influence of the propan-2-amine spacer on ligand efficacy and signaling bias.

In Silico Docking and Machine Learning-Based Predictive Pharmacology Studies

The complete absence of experimental pharmacological data for this compound [2] makes it an ideal candidate for computational pharmacology studies aimed at predicting CB₁/CB₂ binding affinity, functional activity, and metabolic fate using molecular docking, molecular dynamics simulations, or machine learning models trained on existing SCRA datasets. The benzofuran core and 2-chloro-6-fluorobenzamide head group present a structurally distinct test case that can challenge and validate the generalizability of predictive models developed primarily on indole- and indazole-based SCRA training data [1]. Successful prediction of this compound's pharmacological profile would represent a meaningful advance in computational NPS risk assessment capabilities.

Metabolic Stability and Metabolite Identification Studies for Toxicological Risk Assessment

The propan-2-amine linker and benzofuran core of this compound present distinct metabolic liabilities compared to the indazole-3-carboxamide SCRAs. The secondary amine in the linker region is a potential site for N-dealkylation or N-oxidation, while the benzofuran ring may undergo distinct oxidative metabolism pathways (e.g., epoxidation, hydroxylation) compared to indazole rings [1]. Researchers using this compound as a substrate for in vitro metabolism studies (e.g., human liver microsomes, hepatocyte incubations) can generate first-in-class metabolite identification data that informs toxicological risk assessment and enables the development of urinary metabolite biomarkers for future forensic or clinical monitoring applications.

Quote Request

Request a Quote for N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-chloro-6-fluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.